Methyl 3-azido-2-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azido-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H9N3O3. It is a derivative of propanoic acid and contains an azido group, a hydroxy group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azido-2-hydroxy-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the azidation of methyl 3-hydroxy-2-methylpropanoate. The hydroxy group is first protected, followed by the introduction of the azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The protecting group is then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Carbonyl Compounds: Formed from the oxidation of the hydroxy group.
Scientific Research Applications
Methyl 3-azido-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-azido-2-hydroxy-2-methylpropanoate involves its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).
Hydroxy Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
Methyl Ester Group: Can be hydrolyzed to form the corresponding carboxylic acid, which can further react with other functional groups.
Comparison with Similar Compounds
Methyl 3-azido-2-hydroxy-2-methylpropanoate can be compared with similar compounds such as:
Methyl 3-hydroxy-2-methylpropanoate: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Methyl 3-azido-2-methylpropanoate: Lacks the hydroxy group, affecting its solubility and reactivity.
Methyl 3-azido-2-hydroxypropanoate: Lacks the methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-azido-2-hydroxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQXKZFIXWPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.